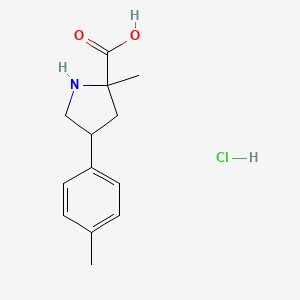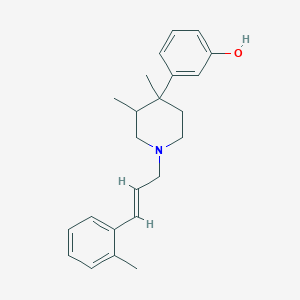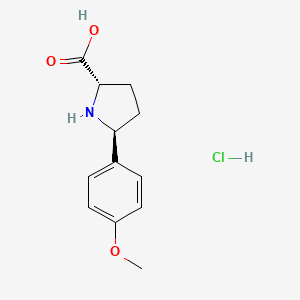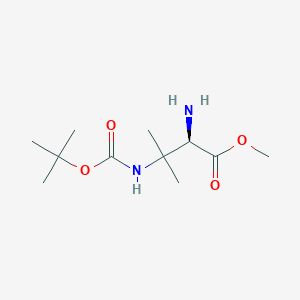
4-Hydroxybutyl 4-hydroxybutanoate
Overview
Description
4-Hydroxybutyl 4-hydroxybutanoate, also known as Butyl 4-hydroxybutanoate, is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as 4-Hydroxybutyric acid butyl ester and Butanoic acid, 4-hydroxy-, butyl ester .
Synthesis Analysis
The synthesis of 4-Hydroxybutyl 4-hydroxybutanoate involves several methods. One method is the free radical ring-opening polymerization of 2-methylene dioxolane, resulting in a copolymer containing ring opened and unopened units . Another method is the co-polymerization of 4HB with 3HB via ring-opening polymerization of γ-butyrolactone and β-butyrolactone using a distannoxane complex as a catalyst . The efficient incorporation of 4HB by C. acidovorans JCM10181 was shown to depend on the 4HB precursor supplied (i.e., 4-hydroxybutyric acid, 1,4-BDO, and γ-butyrolactone), among which feeding 4-hydroxybutyric acid resulted in polymer with the highest 4HB fraction (96 mol%) and accumulation up to 25% of the dry cell weight .Molecular Structure Analysis
The molecular structure of 4-Hydroxybutyl 4-hydroxybutanoate is represented by the formula C8H16O3 . The average mass of the molecule is 160.211 Da and the monoisotopic mass is 160.109940 Da .Scientific Research Applications
Biomedical Applications
4-Hydroxybutyl 4-hydroxybutanoate, as part of the family of polyhydroxyalkanoates (PHA), shows significant promise in biomedical applications. Its derivatives, such as poly-4-hydroxybutyrate (P4HB), have been utilized in developing various medical devices and tissue engineering applications. These include sutures, cardiovascular patches, orthopedic pins, nerve guides, tendon repair devices, and wound dressings. The properties of PHAs like biodegradability and biocompatibility make them highly suitable for these applications. Moreover, these materials can be tailored to have desirable mechanical properties and degradation times, depending on the specific physiological conditions (Chen & Wu, 2005).
Material Properties in Biomedical Context
The molecular weight of PHAs, including poly(4-hydroxybutyrate), is a critical factor that influences their material properties such as thermal and mechanical characteristics. This aspect is particularly important for biomedical applications where processability and performance of the materials are key considerations. Studies have shown that variations in molecular weight can significantly impact the degree of crystallinity and the tensile mechanical properties of these polymers, which in turn affects their suitability for various medical applications (Boesel et al., 2014).
Biopolyesters in Tissue Engineering
PHAs, including 4-Hydroxybutyl 4-hydroxybutanoate derivatives, are emerging as vital materials in the field of tissue engineering. Their biocompatibility and biodegradability, combined with a range of mechanical properties, make them suitable for numerous tissue engineering applications such as cardiovascular system, nerve, bone, and cartilage repair. Recent advances have focused on developing new PHA types like poly(4-hydroxybutyrate) and poly(3-hydroxyoctanoate-co-3-hydroxyhexanoate), which are gaining attention for their potential in biomedical applications. These developments highlight the versatility and growing importance of PHAs in medical and tissue engineering fields (Freier, 2006).
Safety and Hazards
Future Directions
Given the fact that P4HB is biodegradable and yields 4HB, which is a normal compound in the human body and proven to be biocompatible, P4HB has become a prospective material for medical applications . It is the only FDA approved PHA for medical applications since 2007 . Genetic engineering has been extensively applied aiming at the commercial production of this type of PHA .
properties
IUPAC Name |
4-hydroxybutyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-7-12-8(11)4-3-6-10/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPRZUFSHDVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutyl 4-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)





![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)